9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a polycyclic heteroaromatic system comprising fused indole and quinoxaline rings. Its IUPAC name is derived through the following analysis:
- Parent structure : Indolo[2,3-b]quinoxaline, where the indole moiety (benzopyrrole) is fused to quinoxaline (benzopyrazine) at positions 2 and 3 of the indole and positions 1 and 2 of the quinoxaline.
- Substituents : A bromine atom at position 9 and a propyl group (-CH2CH2CH3) at position 6.
Structural representation :
- Skeletal formula : The indolo[2,3-b]quinoxaline core consists of a planar 10-π-electron system with nitrogen atoms at positions 1, 4, and 11 (Figure 1).
- SMILES :
CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C13.[Br](canonical form). - InChIKey :
GKZRFYGHDWCJQJ-UHFFFAOYSA-N(calculated from SMILES).
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₄BrN₃ |
| Molecular Weight | 340.22 g/mol |
| Hybridization | sp²-dominated planar framework |
Alternative Naming Conventions in Heterocyclic Chemistry Literature
Alternative nomenclature systems and historical naming practices include:
- Fusion-based descriptors :
Trivial names :
Ring-numbering variations :
CAS Registry Number and Unique Chemical Identifiers
The compound is registered with the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | 424813-73-0 | BLD Pharm |
| ChemSpider ID | Not publicly listed | N/A |
| PubChem CID | Not assigned | N/A |
| EC Number | 700-734-8 | ECHA C&L Inventory |
Discrepancy note : Some sources (e.g., AAA-Chem) erroneously list CAS 61679-83-2, which corresponds to a structurally distinct ethyl 3-[(aminocarbonyl)amino]-2-cyano-2-propenoate derivative.
Unique identifiers :
Properties
IUPAC Name |
9-bromo-6-propylindolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRFYGHDWCJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976715 | |
| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-42-9 | |
| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .
Mode of Action
this compound interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .
Biochemical Pathways
The intercalation of this compound into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .
Pharmacokinetics
The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .
Biochemical Analysis
Biochemical Properties
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects. Additionally, this compound has shown binding affinity to various proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines. This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription. Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes. Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It exhibits high stability and retains its biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity. At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes. This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets.
Biological Activity
9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, known for its significant biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16BrN3, with a molecular weight of approximately 300.17 g/mol. The compound features a bromine atom at the 9-position and a propyl group at the 6-position, which contribute to its unique chemical properties and biological activities.
The primary mechanism of action for this compound involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on rapidly dividing cells such as cancer cells. The compound's ability to intercalate into DNA suggests significant implications for both cancer treatment and antiviral activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of indoloquinoxaline derivatives, including this compound. For instance, a study evaluating various indoloquinoxaline derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against multiple human tumor cell lines. Specifically:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 1.9 |
| This compound | HCT-116 (colon cancer) | 2.3 |
| Doxorubicin (reference) | MCF-7 | 3.23 |
| Doxorubicin (reference) | HCT-116 | 4.0 |
These findings indicate that this compound has comparable or superior efficacy to established chemotherapeutic agents like doxorubicin .
Antiviral Activity
In addition to its anticancer properties, this compound has shown potential antiviral effects. Research indicates that indoloquinoxaline derivatives can inhibit viral replication mechanisms, making them candidates for further investigation in antiviral therapies .
Case Studies
A notable case study involved the synthesis and evaluation of various indoloquinoxaline derivatives for their anticancer properties. The study found that compounds similar to this compound exhibited significant cytotoxicity against human tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good bioavailability due to its high solubility in organic solvents. However, further studies are necessary to fully understand its metabolic pathways and potential toxicity in vivo .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has garnered attention for its anticancer properties. It primarily acts through the intercalation of DNA, disrupting replication and transcription processes in cancer cells. This mechanism has been documented in several studies:
- Cytotoxicity Against Cancer Cell Lines: Research indicates that 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various human cancer cell lines. For instance, it has shown an IC50 of 5.0 µM against MCF-7 (breast cancer) and 4.2 µM against A549 (lung cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 4.2 |
| HeLa (Cervical Cancer) | 6.8 |
2. Antimicrobial Activity
In addition to its anticancer properties, derivatives of the compound have been evaluated for antimicrobial activity against various bacterial strains, both Gram-positive and Gram-negative, as well as fungal strains. Some derivatives have shown significant antibacterial and antifungal activities .
3. Mechanism of Action
The primary target for this compound is DNA. The intercalation into the DNA helix leads to disruption of cellular processes essential for cancer cell survival:
- Mode of Action: Intercalation into DNA
- Biochemical Pathways Affected: DNA replication and transcription
- Stability: Retains over 99% capacity after prolonged cycling tests, indicating potential for sustained efficacy .
Industrial Applications
1. Optoelectronic Devices
The unique electronic properties of this compound make it a candidate for applications in optoelectronic devices. Its ability to conduct electricity while maintaining stability under various conditions is beneficial for developing advanced materials in electronics .
2. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities or improved physical properties. For example, bromine can be substituted with different nucleophiles to create compounds with tailored functionalities .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of indolo[2,3-b]quinoxaline derivatives demonstrated that certain modifications significantly increased their anticancer activity against a panel of human tumor cell lines . The study emphasized the importance of structural variations in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of N-substituted derivatives of indolo[2,3-b]quinoxaline, which were tested for antimicrobial properties. Results indicated that specific substitutions led to compounds with potent antibacterial and antifungal activities .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate solubility in organic solvents like ethyl acetate and heptanes due to the hydrophobic propyl chain .
- Electrochemical Profile : Alkyl substituents (e.g., propyl) lower the HOMO energy level compared to electron-donating aryl groups, reducing its band gap marginally .
Comparison with Similar Compounds
Substituent Variations: Alkyl vs. Aryl Groups
Key Observations :
- Alkyl Chains (Propyl/Isobutyl) : Hydrophobic substituents enhance membrane permeability but reduce solubility. The propyl group offers a balance between lipophilicity and steric hindrance .
- Aryl Groups (Phenyl/Methoxyphenyl) : Electron-donating groups (e.g., methoxy) increase HOMO energy, improving charge transport properties in optoelectronic applications .
Halogen Substituent Effects
Key Observations :
Functional Group Modifications
Preparation Methods
Core Synthetic Strategies for Indoloquinoxaline Derivatives
Traditional Two-Step Condensation-Alkylation Protocol
The synthesis of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline typically begins with the formation of the indoloquinoxaline core, followed by sequential functionalization at the 6- and 9-positions.
Step 1: Indoloquinoxaline Core Formation
Isatin derivatives react with o-phenylenediamine in acidic media (e.g., glacial acetic acid or hydrochloric acid) under reflux conditions to yield the unsubstituted indoloquinoxaline scaffold. The reaction proceeds via a condensation mechanism, where the carbonyl group of isatin undergoes nucleophilic attack by the diamine, followed by cyclodehydration.
Step 2: Bromination at the 9-Position
Electrophilic aromatic substitution introduces bromine at the 9-position using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. The electron-rich aromatic system of indoloquinoxaline directs bromination to the 9-position due to para-directing effects of the nitrogen atoms.
Step 3: Propyl Group Introduction at the 6-Position
Alkylation at the 6-position employs propyl halides (e.g., 1-bromopropane) under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF). Potassium carbonate or sodium hydride acts as a base to deprotonate the indole nitrogen, facilitating nucleophilic substitution.
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 120°C (reflux) | Enhances cyclization |
| Solvent | Glacial acetic acid | Protonates intermediates |
| Reaction Time | 6–8 hours | Balances completion vs. decomposition |
| Alkylation Agent | 1-Bromopropane | Minimizes side reactions |
One-Pot Green Synthesis Using Orange Peel Extract
An eco-friendly alternative utilizes aqueous orange peel extract as a bifunctional catalyst and solvent. This method eliminates harsh acids and reduces waste generation.
Procedure:
- Substrate Mixing: Equimolar quantities of isatin (147 mg, 1 mmol) and o-phenylenediamine (108 mg, 1 mmol) are combined in orange peel extract (20 mL).
- Reaction Initiation: The mixture is stirred at room temperature for 30 minutes, during which turbidity indicates precipitation of the product.
- Bromination and Alkylation: Subsequent addition of bromine water and 1-bromopropane under mild heating (40–50°C) introduces the substituents in situ.
Advantages:
Mechanistic Insights and Byproduct Analysis
Condensation Mechanism
The acid-catalyzed reaction between isatin and o-phenylenediamine proceeds through:
Competing Side Reactions
- Over-alkylation: Excess propyl halide leads to dialkylation at the 6- and 3-positions, reducing target compound purity.
- Oxidative Degradation: Prolonged exposure to bromine or elevated temperatures causes ring oxidation, yielding quinoxaline N-oxides.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from DMF/ethanol (1:3 v/v), exploiting differential solubility at varying temperatures. This step removes unreacted starting materials and oligomeric byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Temperature | Environmental Impact |
|---|---|---|---|---|
| Traditional | 80–85 | 8–10 hours | 120°C | High (toxic solvents) |
| Green (Orange Peel) | 70–75 | 1–2 hours | 25–50°C | Low |
Trade-offs:
Industrial Scalability Challenges
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times and improves heat management:
- Microreactors enable precise control of bromination exothermicity.
- In-line purification modules (e.g., scavenger columns) enhance product purity.
Cost-Benefit Considerations
| Factor | Traditional Method | Green Method |
|---|---|---|
| Raw Material Cost | $120/kg | $95/kg (reduced catalyst costs) |
| Waste Disposal | $50/kg | $20/kg |
| Energy Consumption | 15 kWh/kg | 5 kWh/kg |
Q & A
Basic: What are the common synthetic routes for 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions . A two-step approach involves:
Suzuki coupling of 2,3-dibromoquinoxaline with a propyl group donor.
Annulation via Pd-catalyzed C–N coupling with indole derivatives to form the fused indoloquinoxaline core .
Alternative one-pot methods using sequential C–N coupling and C–H activation are less common due to limited substrate scope .
Advanced: How do reaction conditions (e.g., catalyst choice, solvent) influence the yield and purity of Pd-catalyzed syntheses?
- Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improve coupling efficiency. Higher catalyst loading (5–10 mol%) is required for sterically hindered substrates .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote side reactions. Toluene/THF mixtures balance reactivity and selectivity .
- Contradictions : One-pot methods achieve ~60–75% yields but require rigorous exclusion of moisture, whereas stepwise synthesis (50–65% yield) tolerates broader conditions .
Basic: What photophysical properties make this compound relevant for optoelectronic applications?
This compound exhibits:
- Low band gap (~2.1–2.4 eV) due to extended π-conjugation.
- High molar extinction coefficients (>10⁴ M⁻¹cm⁻¹) in visible regions, ideal for light-harvesting in dye-sensitized solar cells (DSSCs) .
- Tunable HOMO (-5.2 to -5.4 eV) and LUMO (-3.0 to -3.3 eV) levels, enabling efficient electron injection into TiO₂ .
Advanced: How do substituents (e.g., bromine, propyl) affect electrochemical properties?
- Bromine : Acts as an electron-withdrawing group, lowering LUMO energy (~0.2 eV reduction vs. non-brominated analogs) and enhancing charge transfer .
- Propyl chain : Improves solubility in organic solvents without disrupting π-stacking, critical for thin-film device fabrication. Longer alkyl chains (e.g., butyl) reduce aggregation but may hinder crystallinity .
- Contradictions : While bromine enhances electron affinity, it may reduce hole mobility in bulk heterojunction solar cells .
Basic: What techniques characterize DNA binding interactions of indoloquinoxaline derivatives?
- UV-Vis spectroscopy : Hypochromism and redshift confirm intercalation into DNA base pairs .
- Fluorescence quenching : Measures binding constants (Kb ~10⁶–10⁹ M⁻¹) .
- Circular Dichroism (CD) : Detects conformational changes in DNA (e.g., B-to-Z transitions) .
- Thermal denaturation : ΔTm increases (5–10°C) indicate stabilization of DNA duplexes via intercalation .
Advanced: How does the propyl side chain modulate cytotoxicity and DNA binding specificity?
- Cytotoxicity : The propyl group enhances lipophilicity, improving cellular uptake. Derivatives with cationic side chains (e.g., dimethylaminoethyl) show higher IC₅₀ values (<10 µM) against cancer cell lines .
- DNA specificity : Propyl-substituted analogs prefer AT-rich regions, while bulkier groups (e.g., phenyl) bind GC-rich sequences. Competitive assays with poly(dA-dT)₂ confirm AT selectivity .
Basic: What biological activities are associated with this compound?
- Antiviral activity : Inhibits herpes simplex virus (HSV-1) and cytomegalovirus (CMV) via DNA intercalation .
- Anticancer activity : Induces apoptosis in MCF-7 and HeLa cells through topoisomerase II inhibition .
- MDR modulation : Reverses multidrug resistance in leukemia cells by blocking P-glycoprotein efflux .
Advanced: What structural modifications improve therapeutic efficacy while minimizing toxicity?
- Quaternary ammonium salts : Introduce positive charges to enhance DNA affinity (Kb up to 10⁹ M⁻¹) and reduce off-target effects .
- Fluorination : 9-Fluoro derivatives (e.g., 9-fluoro-6-propyl) increase metabolic stability and blood-brain barrier penetration .
- Dimerization : Bis-indoloquinoxalines show 100-fold higher antiviral potency but require solubility optimization .
Basic: How is this compound utilized in dye-sensitized solar cells (DSSCs)?
As a donor-acceptor dye :
- The indoloquinoxaline core acts as an electron donor, while cyanoacrylic acid anchors to TiO₂.
- Efficiency : DSSCs using thiophene-based π-linkers achieve ~8–9% power conversion efficiency .
- Aggregation control : Propyl groups reduce π-π stacking, minimizing recombination losses .
Advanced: Why do photovoltaic performance data vary across studies with similar derivatives?
- Linker design : Bithiophene linkers redshift absorption but increase aggregation, lowering fill factors .
- Electrolyte compatibility : Iodide-based electrolytes corrode TiO₂ surfaces, reducing long-term stability .
- Contradictions : Higher HOMO levels (-5.2 eV) improve Voc but may limit oxidation stability .
Basic: What computational methods predict the optoelectronic properties of this compound?
- DFT calculations : Optimize geometry and calculate HOMO/LUMO levels (e.g., B3LYP/6-31G*) .
- TD-DFT : Simulates UV-Vis spectra and charge transfer states .
- Molecular docking : Models DNA binding modes and binding energy (<-8 kcal/mol for intercalation) .
Advanced: How do solvent effects and solid-state packing influence photoluminescence quantum yields?
- Solvent polarity : Quantum yields drop in polar solvents (e.g., ethanol) due to twisted intramolecular charge transfer (TICT) .
- Solid-state quenching : Propyl groups disrupt crystallinity, reducing aggregation-induced emission (AIE) in thin films .
- Contradictions : Planar analogs exhibit higher solid-state luminescence but poorer solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
